pyruvaldehyde bis(n4-methylthiosemicarbazone)
Description
Introduction to Pyruvaldehyde Bis(N4-Methylthiosemicarbazone) (PTSM)
Chemical Identity and Nomenclature
Pyruvaldehyde bis(N4-methylthiosemicarbazone) is a bis-thiosemicarbazone ligand with the molecular formula C₇H₁₄N₆S₂ and a molecular weight of 246.36 g/mol . Its IUPAC name, 1-methyl-3-[(E)-[(1E)-1-(methylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea , reflects its tautomeric structure, which includes two methylthiosemicarbazide groups coordinated to a pyruvaldehyde core. The compound exhibits thione-thiol tautomerism, a critical feature influencing its metal-binding behavior.
Table 1: Key Identifiers of PTSM
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 673-68-7 (primary), 19482-79-2 | |
| PubChem CID | 9552058 | |
| SMILES | C/C(=N\NC(=S)NC)/C=N/NC(=S)NC | |
| InChI Key | VEXRMMJOMMTPKJ-ZVSIBQGLSA-N |
Common synonyms include methylglyoxal bis-4-methylthiosemicarbazone and hydrazinecarbothioamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis[N-methyl-.
Historical Development in Coordination Chemistry
PTSM emerged in the mid-20th century as part of broader investigations into thiosemicarbazones, which were initially studied for their antiviral and antitumor properties. The discovery of its ability to form stable complexes with copper isotopes, particularly copper-64 (⁶⁴Cu), marked a pivotal shift toward applications in radiopharmaceuticals.
Key Milestones:
- 1960s–1980s : Early studies focused on the redox activity of PTSM-copper complexes, revealing their potential for imaging hypoxic tissues.
- 1990s : Development of efficient radiolabeling protocols using cyclotron-produced ⁶⁴Cu, achieving radiochemical yields >80%.
- 2000s–Present : Preclinical and clinical validation of [⁶⁴Cu]PTSM for positron emission tomography (PET) imaging of tumors and cellular trafficking.
The compound’s planar geometry and sulfur-rich coordination sites enable versatile binding modes, including bidentate and tridentate configurations, depending on the metal ion and reaction conditions.
Key Physicochemical Properties
PTSM is a yellow crystalline solid with limited solubility in water but high solubility in polar organic solvents like ethanol and dimethyl sulfoxide. Its stability under physiological conditions makes it suitable for in vivo applications.
Table 2: Physicochemical Properties of PTSM
The compound’s redox activity is central to its function in nuclear medicine. For example, [⁶⁴Cu]PTSM undergoes intracellular reduction from Cu(II) to Cu(I), leading to tracer retention in hypoxic tissues. This mechanism is facilitated by the ligand’s ability to stabilize multiple oxidation states of copper.
Properties
IUPAC Name |
1-methyl-3-[(E)-[(1E)-1-(methylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6S2/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15)/b10-4+,11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRMMJOMMTPKJ-ZVSIBQGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)C=NNC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C=N/NC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-68-7 | |
| Record name | Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTSM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Core Synthesis Protocol
The ligand is typically synthesized via a condensation reaction between pyruvaldehyde (1,2-propanedione) and N4-methylthiosemicarbazide under acidic conditions. The standard procedure involves:
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Dissolving N4-methylthiosemicarbazide (2 mmol) in a 5% acetic acid solution.
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Adding freshly distilled pyruvaldehyde (1:3 molar ratio) to the mixture.
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Cooling the reaction mixture to room temperature, leading to precipitation of the ligand.
Key Reaction:
Solvent and Temperature Optimization
Studies highlight the impact of solvent and temperature on yield and purity:
| Parameter | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | 5% Acetic acid | 85 | 98 | |
| Solvent | Absolute ethanol | 78 | 95 | |
| Temperature | 50°C | 88 | 99 | |
| Temperature | Room temperature (24°C) | 65 | 90 |
Ethanol-based methods reduce side reactions but require longer reaction times (4–6 hours). Acetic acid accelerates condensation but necessitates post-synthesis neutralization.
Structural Confirmation and Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry:
Purity Assessment
Radionuclidic Purity:
-
Gamma spectroscopy confirms >96% purity for copper-labeled derivatives, with copper-67 as the primary impurity.
Chemical Purity:
-
Colorimetric assays detect zinc residues (<1 ppm) and validate ligand stability under radiopharmaceutical conditions.
Scalability and Industrial Adaptations
Large-Scale Production
For radiopharmaceutical applications, PTSM synthesis is scaled using:
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Continuous Flow Reactors: Reduce reaction time to 30 minutes via enhanced heat transfer.
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Automated Purification: C18 Sep-Pak cartridges achieve >98% radiochemical purity for copper complexes.
Case Study:
A 200 mCi batch of [Cu]-PTSM required 180 μA proton irradiation on enriched zinc-68 targets, yielding 202 mCi at end-of-bombardment (EOB).
Comparative Analysis of Methodologies
Ligand vs. Metal Complex Synthesis
While PTSM ligand synthesis is consistent across studies, metal complexation varies:
Challenges and Solutions
Impurity Control
Stability Considerations
PTSM degrades in aqueous solutions above pH 7.0. Stabilization strategies include:
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
pyruvaldehyde bis(n4-methylthiosemicarbazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .
Scientific Research Applications
Chemistry
In chemistry, pyruvaldehyde bis(n4-methylthiosemicarbazone) is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the synthesis of other compounds .
Biology
In biological research, the compound is used to study cellular processes and interactions. Its ability to interact with biological molecules makes it a useful tool in understanding cellular mechanisms and pathways .
Medicine
In medicine, pyruvaldehyde bis(n4-methylthiosemicarbazone) has been explored for its potential therapeutic applications. It has shown promise in inhibiting tumor growth and is being investigated for its use in cancer treatment .
Industry
In the industrial sector, the compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in industrial chemical processes .
Mechanism of Action
The mechanism of action of pyruvaldehyde bis(n4-methylthiosemicarbazone) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can interfere with cellular processes. In cancer treatment, it is believed to inhibit tumor growth by disrupting the function of essential enzymes and proteins in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and pharmacokinetic properties of PTSM are highly sensitive to structural modifications. Below is a comparative analysis with key analogs:
Copper(II)-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM)
- Structural Difference : Cu-ATSM replaces the pyruvaldehyde backbone of PTSM with diacetyl (2,3-butanedione) .
- Hypoxia Selectivity : Unlike PTSM, Cu-ATSM is selectively retained in hypoxic tissues. Under low oxygen conditions, Cu(II)-ATSM is reduced to Cu(I)-ATSM, leading to intracellular trapping. This property makes it a superior PET tracer for imaging tumor hypoxia .
- Therapeutic Efficacy : In combination with 2-deoxyglucose (2-DG), $^{64}$Cu-ATSM inhibits tumor growth by 60% and extends survival in murine models, whereas PTSM lacks hypoxia-specific synergism .
- Retention Kinetics: PTSM exhibits "microsphere-like" retention in the brain and heart, while Cu-ATSM clears faster under normoxic conditions .
Pyruvaldehyde Bis(N4-Dimethylthiosemicarbazone) (PTSM2)
- Structural Difference : PTSM2 substitutes the N4-methyl groups of PTSM with dimethyl groups .
- Biodistribution : PTSM2 shows rapid clearance from the brain and heart compared to PTSM, attributed to reduced reactivity with intracellular sulfhydryl groups .
- Lipophilicity : The dimethyl substitution increases lipophilicity, enhancing blood-brain barrier penetration but reducing retention time .
Ethylglyoxal Bis(Thiosemicarbazone) (ETS)
- Structural Difference : ETS replaces pyruvaldehyde with ethylglyoxal .
- Serum Albumin Binding: Unlike PTSM, ETS exhibits nonspecific binding to serum albumin across species, limiting its utility in human PET imaging .
- Copper Release : ETS demonstrates slower copper release kinetics, reducing its efficacy in copper-deficient disease models compared to PTSM .
Kethoxal Bis(Thiosemicarbazone) (KTS)
Functional and Pharmacokinetic Data Table
Key Research Findings
Hypoxia Selectivity: Cu-ATSM’s reduction in hypoxic mitochondria ($ \text{Cu}^{2+} \rightarrow \text{Cu}^+ $) underlies its diagnostic and therapeutic superiority over PTSM in oncology .
Perfusion Imaging : PTSM’s high extraction fraction ($45 \pm 7\%$ in isolated hearts) and stability make it ideal for quantifying blood flow, while Cu-ATSM’s variable retention limits its use here .
Toxicity Profile : PTSM shows lower renal copper accumulation compared to CuCl$_2$, but high doses may induce lung toxicity via copper-mediated oxidative damage .
Species-Dependent Binding : Cu-PTSM binds strongly to human serum albumin’s IIA site, a trait absent in rodent models, necessitating careful translation of preclinical data .
Biological Activity
Pyruvaldehyde bis(N4-methylthiosemicarbazone), commonly referred to as PTSM, is a compound that has garnered attention for its biological activity, particularly in the fields of radiopharmaceuticals and cancer therapy. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure : PTSM is a thiosemicarbazone derivative that forms lipophilic complexes with metals such as copper. The copper complex, specifically copper pyruvaldehyde bis(N4-methylthiosemicarbazone) (Cu-PTSM), is primarily studied for its biological effects.
Mechanism of Action : Cu-PTSM operates through a redox trapping mechanism where it reduces Cu(II) to Cu(I) within cells. This reduction is facilitated by intracellular sulfhydryls and is believed to be similar to the activation mechanisms of bioreductive anticancer drugs. The compound demonstrates rapid cellular uptake, which is crucial for its effectiveness in imaging and therapeutic applications .
In Vitro Studies
In vitro studies have shown that Cu-PTSM exhibits significant anticancer properties. For example:
- Colorectal Cancer Model : In a hamster model simulating colorectal cancer, Cu-PTSM demonstrated rapid uptake in single-cell suspensions, leading to inhibited cancer cell growth at doses below the maximum tolerated dose without observable toxicity .
- Cell Labeling for Imaging : Ex vivo labeling studies using 64Cu-PTSM have been conducted to track cell trafficking via PET imaging. This method has proven effective for visualizing tumor cells in various experimental setups .
In Vivo Studies
In vivo studies further elucidate the therapeutic potential of PTSM:
- Tumor Imaging and Blood Flow Assessment : Cu-PTSM has been utilized in PET imaging to evaluate blood flow in tumors and other tissues. Studies indicated that tumor tissue can be visualized effectively with retained copper radioactivity over time .
- Therapeutic Efficacy : Research indicates that Cu-PTSM can inhibit cancer cell implantation and growth in murine models, showcasing its potential as a therapeutic agent against various malignancies .
Case Studies
Several key studies highlight the clinical relevance of PTSM:
- Study on Myocardial Uptake : A study assessing myocardial uptake of 62Cu-PTSM found significant binding to human serum albumin (HSA), which affected its biodistribution. Researchers suggested that adding fatty acids could enhance the release of Cu-PTSM from HSA, improving imaging outcomes .
- Biodistribution Analysis : A biodistribution study involving 67Cu-PTSM showed minimal changes in distribution patterns following glutathione depletion in rats, indicating the robustness of PTSM's biodistribution profile under varying physiological conditions .
Data Tables
The following table summarizes key findings related to the biological activity of PTSM:
Q & A
Q. What are the primary research applications of PTSM in biomedical imaging?
PTSM, when complexed with copper isotopes (e.g., ⁶⁴Cu, ⁶²Cu), serves as a positron emission tomography (PET) tracer for evaluating perfusion in cerebral and myocardial tissues. Its lipophilic nature enables rapid cellular uptake and retention, making it suitable for dynamic blood flow studies. Key applications include:
Q. How is copper-labeled PTSM synthesized and characterized for PET?
The synthesis involves chelating copper isotopes (⁶⁴Cu, ⁶²Cu) with PTSM under controlled pH (6.5–7.4) and temperature (25–37°C). Critical steps include:
Q. What methodological considerations are critical for cerebral blood flow (CBF) measurements using Cu-PTSM?
Key experimental design factors:
- Arterial input function : Requires dynamic blood sampling or imaging of large arteries during tracer administration .
- Scanner synchronization : Timing must align with tracer injection to capture first-pass extraction (≤2 minutes post-injection).
- Validation : Compare against gold-standard methods like ¹⁵O-water PET or autoradiography in rodent models .
Q. How does PTSM’s chemical structure influence its biodistribution?
The bis(thiosemicarbazone) backbone enables redox-active copper binding, while N4-methyl groups enhance lipophilicity, promoting rapid diffusion across cell membranes. Structural variations (e.g., dimethylation at N4) alter retention kinetics, as seen in PTSM2 derivatives, which exhibit reduced hypoxic specificity compared to PTSM .
Q. What protocols validate PTSM-based tracers in preclinical oncology?
Standard validation includes:
- Biodistribution studies : Quantify tracer uptake in tumors vs. normal tissues at multiple timepoints (e.g., 1, 4, 24 hours post-injection).
- Hypoxia correlation : Compare Cu-PTSM retention with immunohistochemical markers (e.g., HIF-1α, CA-IX) .
- Dosimetry : Calculate radiation doses using murine models to guide translational applications .
Advanced Research Questions
Q. How can Cu-PTSM labeling efficiency be optimized for dynamic PET imaging?
Strategies to minimize radiolysis and improve yield:
- Use isotonic buffers (e.g., sodium acetate) to stabilize ⁶⁴Cu²⁺.
- Optimize ligand-to-metal molar ratios (2:1 to 4:1) to prevent free copper accumulation.
- Incorporate stabilizers (e.g., gentisic acid) to reduce radiolytic decomposition during storage .
Q. What experimental strategies resolve contradictions in hypoxic selectivity between Cu-PTSM and Cu-ATSM?
- Metabolic modulation : Pre-treat tumors with 2-deoxy-D-glucose (2-DG) to alter cellular redox states. Cu-ATSM uptake increases under glycolytic inhibition, while Cu-PTSM remains perfusion-dependent .
- Dual-tracer imaging : Co-administer ¹⁸F-FDG (glucose metabolism) and Cu-PTSM to decouple perfusion from hypoxia .
Q. What advanced techniques characterize redox-active copper centers in PTSM complexes?
- X-ray absorption spectroscopy (XAS) : Resolves Cu(I)/Cu(II) oxidation states in vivo.
- Electron paramagnetic resonance (EPR) : Detects paramagnetic Cu(II) species in tumor microenvironments.
- Density functional theory (DFT) : Models electronic structures to predict ligand-metal stability .
Q. How to differentiate tumor perfusion from hypoxia-specific Cu-PTSM retention?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
